molecular formula C9H5FO2S B175314 6-Fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 142329-23-5

6-Fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B175314
CAS No.: 142329-23-5
M. Wt: 196.2 g/mol
InChI Key: KAIFCLLXRYSWNU-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5FO2S. It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 6th position and a carboxylic acid group is attached at the 2nd position.

Preparation Methods

The synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid typically involves the fluorination of benzo[b]thiophene derivatives. One common method includes the lithiation of benzo[b]thiophene followed by treatment with a fluorinating agent such as N-fluorodibenzenesulfonimide. The resulting fluorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluorobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The carboxylic acid group can also form ionic bonds with amino acid residues in proteins, affecting the compound’s overall activity .

Comparison with Similar Compounds

6-Fluorobenzo[b]thiophene-2-carboxylic acid can be compared with other fluorinated benzo[b]thiophene derivatives, such as:

Properties

IUPAC Name

6-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIFCLLXRYSWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407097
Record name 6-fluorobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142329-23-5
Record name 6-Fluorobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142329-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluorobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-benzothiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Fluorobenzo[b]thiophene-2-carboxylic acid interact with its target and what are the downstream effects?

A1: this compound (BT2F) acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) []. BDK is responsible for phosphorylating and inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the enzyme responsible for the breakdown of BCAAs. By inhibiting BDK, BT2F prevents BCKDC phosphorylation, leading to its increased activity and enhanced BCAA catabolism []. This ultimately results in a reduction of plasma BCAA levels [].

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